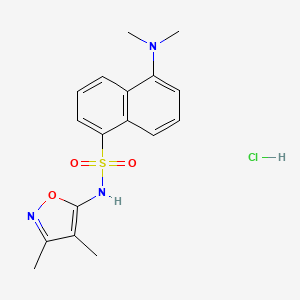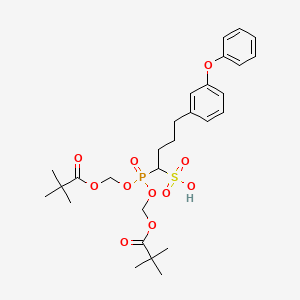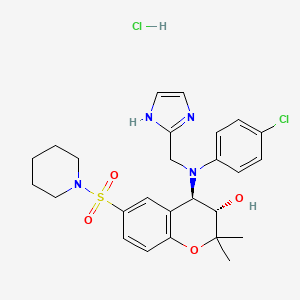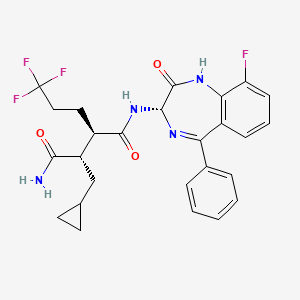
BMS-983970
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-983970 is an oral pan-Notch inhibitor for the treatment of multiple cancers . It demonstrates anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) and solid tumor xenograft models .
Synthesis Analysis
The structure-activity relationships in the 1,4-benzodiazepinone series culminated in the identification of BMS-983970 as an oral-pan-Notch inhibitor . The pharmacokinetic properties and in vivo evaluation of BMS-983970 in T-ALL and solid tumor xenograft models have been presented .Molecular Structure Analysis
The molecular formula of BMS-983970 is C26H26F4N4O3 . Its molecular weight is 518.5 . The H-NMR data is consistent with the structure .Chemical Reactions Analysis
BMS-983970 is soluble in DMSO at a concentration of ≥ 50 mg/mL (96.43 mM) . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Physical And Chemical Properties Analysis
BMS-983970 is a solid substance . Its solubility in DMSO is ≥ 40 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications
Biodegradable Metals for Medical Applications : The concept of biodegradable metals (BMs) is explored, with a focus on their applications in medical devices. This paper defines BMs and summarizes their degradation mechanisms and environmental influencing factors (Witte, 2018).
Innovation and Technologies in Precision Medicine : This research discusses how innovations and new technologies, including digital biomarkers (BMs), are shaping precision medicine. It emphasizes the role of genetic, genomic, and epigenetic alterations in disease pathogenesis (Seyhan & Carini, 2019).
Dynamic Causal Modelling in Neuroscience : The paper discusses dynamic causal modelling (DCM) and its application in neuroscience for understanding neural system dynamics. It highlights the use of Bayesian model selection (BMS) procedures in this context (Stephan et al., 2007).
Business Models in Various Industries : Several studies examine business models (BMs) in various industries, including travel, healthcare, and emerging markets. These studies explore how BMs are shaped by innovations and technological advancements in respective fields e.g., (Perelygina et al., 2022); (Benito-Sarriá & Villar, 2019).
Battery Management Systems in Electric Vehicles : Research on battery management systems (BMS) in electric and hybrid vehicles is discussed, highlighting methods for monitoring lithium-ion batteries and addressing key issues for battery management (Waag et al., 2014); (Lu et al., 2013).
Biomonitoring in Occupational Health : A study focuses on biological monitoring (BM) as a fundamental tool in occupational health risk assessment, discussing its application and the evolution of research in this area (Manno et al., 2010).
Microfluidics and Organ-on-a-Chip for Bone Marrow Research : The application of microfluidics and organ-on-a-chip technologies in mimicking bone marrow (BM) is reviewed, highlighting the effectiveness of these devices for research purposes (Rosalem et al., 2020).
PAR4 Antagonism with BMS-986120 : A study on the effects of BMS-986120, a novel PAR4 antagonist, on human ex vivo thrombus formation is discussed, indicating its potential as a therapeutic antiplatelet strategy (Wilson et al., 2017).
Mechanism of Action
BMS-983970 is a Notch inhibitor . The Notch pathway has been shown to be oncogenic in numerous tissue types including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer, and colorectal carcinoma . Notch signal activation can cause uncontrolled proliferation, restrict differentiation leading to increased self-renewal capacity, evasion of apoptosis, and enhancement of angiogenesis and metastasis .
Future Directions
BMS-983970 is currently in the discovery phase . It is being developed by Bristol Myers Squibb Co . The highest R&D status is pending . Further structure-activity relationships in the 1,4-benzodiazepinone series that culminated in the identification of BMS-983970 as an oral-pan-Notch inhibitor are expected .
properties
IUPAC Name |
(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36)/t16-,18+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYIWAZSQWERN-WLENULPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)N[C@@H]2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73388374 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide](/img/structure/B606198.png)

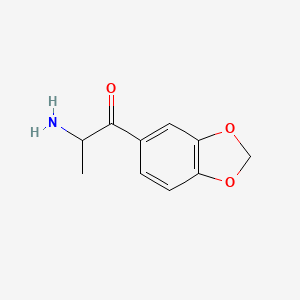
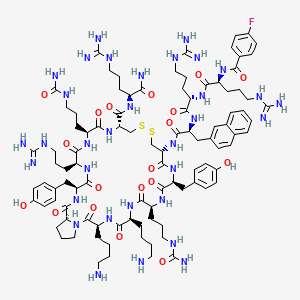
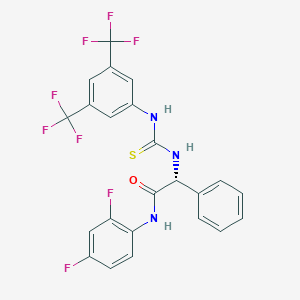
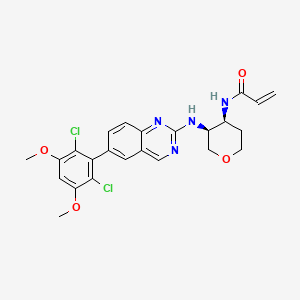
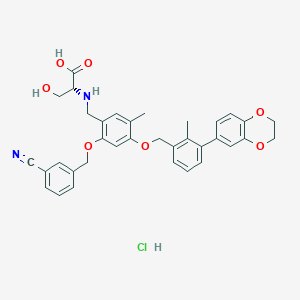
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)
